molecular formula C14H22ClN B13482173 3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride

3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride

Cat. No.: B13482173
M. Wt: 239.78 g/mol
InChI Key: STTGIQMDCULNGL-UHFFFAOYSA-N
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Description

3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a tert-butylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrrolidine ring is a common scaffold in drug discovery, known for its ability to enhance the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate amine with a diol, catalyzed by a Cp*Ir complex . Another method includes the use of Grignard reagents to introduce the tert-butylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and ability to form hydrogen bonds. The tert-butylphenyl group can further modulate the compound’s pharmacokinetic properties by increasing lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the tert-butylphenyl group.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness

3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride is unique due to the presence of the tert-butylphenyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from simpler pyrrolidine derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

3-(4-tert-butylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-14(2,3)13-6-4-11(5-7-13)12-8-9-15-10-12;/h4-7,12,15H,8-10H2,1-3H3;1H

InChI Key

STTGIQMDCULNGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCNC2.Cl

Origin of Product

United States

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